DL-AP5 (DL-2-amino-5-phosphonopentanoic acid) is a synthetic amino acid and a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key component in excitatory neurotransmission. As a racemic mixture, it contains equal parts of the D- and L-isomers. It functions by competing with glutamate at its binding site, thereby inhibiting ion channel activation. This mechanism makes DL-AP5 a standard tool in neuroscience for broadly inhibiting NMDA receptor-dependent processes, such as certain forms of synaptic plasticity and excitotoxicity.
Substituting DL-AP5 with its enantiopure counterpart, D-AP5, is not a direct one-to-one exchange and requires careful consideration of experimental goals and budget. DL-AP5 is a 50:50 mixture of the active D-isomer and the significantly less active L-isomer. The D-isomer is the primary source of NMDA receptor antagonism, displaying approximately 52-fold higher potency than the L-isomer. Consequently, achieving a specific level of NMDA receptor blockade requires a higher total concentration of DL-AP5 compared to D-AP5. This introduces a confounding variable—the L-isomer—at a concentration equal to the active component. For dose-response precision, quantitative studies, or when minimizing potential off-target effects from the L-isomer is critical, the enantiopure D-AP5 is the appropriate choice. DL-AP5 is best suited for applications where cost-effectiveness is paramount and a broad, less precisely defined level of NMDA receptor inhibition is sufficient.
The primary determinant of NMDA receptor antagonism resides in the D-enantiomer. Direct comparisons show that D-AP5 is approximately 52 times more potent than its L-isomer counterpart, L-AP5. Because DL-AP5 is a 50:50 racemic mixture, its effective concentration is roughly half that of a pure D-AP5 solution. This means a buyer must use approximately double the concentration of DL-AP5 to achieve the same level of receptor blockade as with D-AP5, while also introducing an equivalent concentration of the much weaker L-isomer.
| Evidence Dimension | NMDA Receptor Antagonist Potency |
| Target Compound Data | Racemic mixture containing 50% of the highly active D-isomer and 50% of the weakly active L-isomer. |
| Comparator Or Baseline | D-AP5 is ~52-fold more potent than L-AP5. |
| Quantified Difference | Effective antagonist concentration is ~50% of the total compound concentration. |
| Conditions | General pharmacology, based on comparative activity of the resolved isomers. |
This dictates the required concentration for experiments and clarifies that DL-AP5 is a less potent, less specific tool than D-AP5, making it a budget-conscious choice for non-quantitative applications.
In functional assays, such as whole-cell voltage-clamp recordings in mouse cortical neurons, DL-AP5 demonstrates effective, concentration-dependent blockade of NMDA receptor-mediated currents. Full antagonism is typically achieved at a concentration of 50 µM. This provides a practical benchmark for experimental design. For comparison, studies using the more potent D-AP5 often use similar concentrations (e.g., 50 µM) to ensure complete and rapid blockade of NMDA receptor-dependent processes like long-term potentiation (LTP). The use of DL-AP5 at this concentration ensures robust inhibition but delivers the active D-isomer at only 25 µM.
| Evidence Dimension | Concentration for full NMDA current antagonism |
| Target Compound Data | 50 µM |
| Comparator Or Baseline | D-AP5 (often used at 50 µM for complete blockade) |
| Quantified Difference | Requires similar total compound concentration as D-AP5 for maximal effect in many protocols, despite containing only 50% of the active isomer. |
| Conditions | Whole-cell voltage clamp recordings in mouse prelimbic cortex brain slices. |
This establishes a clear working concentration for DL-AP5 in standard electrophysiology, allowing buyers to assess cost-per-experiment versus the higher-precision alternative, D-AP5.
A critical procurement and handling differentiator is solubility. DL-AP5 exhibits poor solubility in water (approx. 10 mM or 1.97 mg/mL) but dissolves readily in aqueous NaOH (1 eq.) at concentrations up to 100 mM (19.71 mg/mL). In contrast, the enantiopure D-AP5 is significantly more soluble in water alone, reaching up to 100 mM or 19.71 mg/mL without pH adjustment. This difference is a key processability factor; using DL-AP5 requires an extra preparation step (alkalinization) to create concentrated stock solutions, which may not be compatible with all experimental buffers or conditions.
| Evidence Dimension | Aqueous Solubility (at RT) |
| Target Compound Data | 10 mM in water; 100 mM in 1eq. NaOH |
| Comparator Or Baseline | D-AP5: 100 mM in water |
| Quantified Difference | 10-fold lower solubility in neutral water compared to D-AP5. |
| Conditions | Standard laboratory conditions. |
For workflows requiring high-concentration, pH-neutral stock solutions, D-AP5 offers superior handling and processability, whereas DL-AP5 is suitable for applications where pH adjustment is acceptable or lower stock concentrations are sufficient.
For initial studies to determine the general involvement of NMDA receptors, DL-AP5 provides a practical and economical solution. Its use at a saturating concentration (e.g., 50-100 µM) ensures robust inhibition, confirming whether a biological effect is NMDA-dependent before committing to more expensive, precision tools like D-AP5 for detailed follow-up.
In many standard in vitro protocols, such as inducing long-term depression or preventing excitotoxicity in cell culture, the primary goal is to achieve a state of maximal NMDA receptor blockade rather than to define a precise dose-response curve. DL-AP5 is well-suited for these applications, offering a reliable blockade when used at established working concentrations.
Due to its established use and lower cost, DL-AP5 is an appropriate choice for educational settings and for training personnel on fundamental electrophysiology or neuropharmacology techniques. It allows for the clear demonstration of NMDA receptor function and antagonism without the expense of enantiopure compounds.
Irritant